2,3,4-Trichloro-3,4,4-trifluorobut-1-ene

Description

BenchChem offers high-quality 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

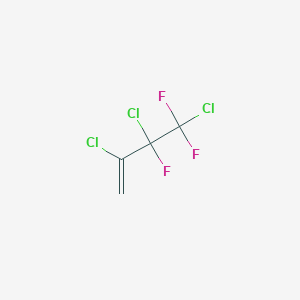

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3F3/c1-2(5)3(6,8)4(7,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNITLQHAQGMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)Cl)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380278 | |

| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261760-98-9 | |

| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene (CAS 261760-98-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is based on publicly available data, which for this specific compound is limited. Much of the data presented is computed and should be used as an estimation. Experimental validation is crucial for any practical application.

Introduction

2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is a halogenated alkene of interest in synthetic organic chemistry. Its unique substitution pattern, featuring both chlorine and fluorine atoms on a butene backbone, suggests a rich and complex reactivity profile. This guide aims to provide a comprehensive overview of the known properties of this compound, alongside expert analysis of its likely chemical behavior based on its structure. Due to the limited availability of experimental data, this document will clearly distinguish between computed and experimentally verified information.

Chemical Identity and Physical Properties

Precise identification of a chemical substance is fundamental for any research or development endeavor. The following section details the nomenclature and key identifiers for 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene.

Nomenclature and Identifiers

-

IUPAC Name: 2,3,4-trichloro-3,4,4-trifluorobut-1-ene[1]

-

CAS Number: 261760-98-9[1]

-

Molecular Formula: C₄H₂Cl₃F₃[1]

-

Synonyms: 2,3,4-trichloro-3,4,4-trifluoro-but-1-ene, MFCD00156005[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 213.41 g/mol | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 211.917418 | PubChem[1] |

| Monoisotopic Mass | 211.917418 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Expert Insight: The high XLogP3 value suggests that the compound is lipophilic and likely has low water solubility. The absence of hydrogen bond donors and a minimal number of acceptors further indicates weak intermolecular interactions, which would typically correlate with a relatively low boiling point for its molecular weight. However, the presence of multiple polar C-Cl and C-F bonds will introduce significant dipole-dipole interactions, which may elevate the boiling point more than a non-polar analogue.

Molecular Structure and Reactivity Analysis

The arrangement of atoms and functional groups within a molecule dictates its reactivity. Understanding the structure of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is key to predicting its behavior in chemical reactions.

Chemical Structure

Caption: 2D structure of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene.

Predicted Reactivity

While specific reaction data for this compound is unavailable, its structure suggests several potential pathways for chemical transformation:

-

Electrophilic Addition to the Alkene: The double bond is the most reactive site for electrophilic attack. Reactions with halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and other electrophiles are expected. The regioselectivity of these additions will be influenced by the electronic effects of the halogen substituents.

-

Nucleophilic Substitution: The chlorine atom at the C-2 position is allylic, which could make it susceptible to nucleophilic substitution reactions (Sₙ1 or Sₙ2), depending on the reaction conditions and the nucleophile. The chlorine atoms at C-3 and C-4 are on a more sterically hindered and electron-withdrawn carbon, making them less likely to undergo substitution.

-

Elimination Reactions: Under basic conditions, elimination of HCl could potentially occur to form a diene.

-

Radical Reactions: The allylic position could also be susceptible to radical abstraction, initiating radical polymerization or other radical-mediated transformations.

Synthesis and Experimental Protocols

There is no publicly available, verified synthesis protocol for 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene. However, a plausible synthetic approach could involve the halogenation of a suitable butene or butadiene precursor, followed by dehydrohalogenation.

Hypothetical Experimental Protocol: Electrophilic Bromination

The following is a representative, hypothetical protocol for the bromination of an alkene like 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene. This protocol is for illustrative purposes only and has not been experimentally validated for this specific compound.

Objective: To synthesize 1,2-dibromo-2,3,4-trichloro-3,4,4-trifluorobutane via electrophilic addition of bromine.

Materials:

-

2,3,4-Trichloro-3,4,4-trifluorobut-1-ene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium thiosulfate solution (aqueous, 10%)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature.

-

Quench the reaction by adding 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or distillation to yield the desired 1,2-dibromo-2,3,4-trichloro-3,4,4-trifluorobutane.

Sources

chemical structure of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene

The following technical guide details the chemical structure, synthesis logic, and pharmaceutical applications of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene.

Cas Registry Number: 261760-98-9

Formula:

Executive Summary

2,3,4-Trichloro-3,4,4-trifluorobut-1-ene (TCTFB) is a specialized halogenated olefin serving as a critical fluorinated building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][2][3] Characterized by a terminal alkene functionality and a highly halogenated backbone, it offers a unique "chiral handle" for introducing trifluorobutenyl moieties into complex scaffolds.

Its strategic value lies in the bioisosteric modulation it enables—replacing hydrogen or methyl groups with trifluoromethyl or chlorofluorocarbon motifs to enhance metabolic stability and lipophilicity in drug candidates.

Chemical Structure & Physicochemical Profile[4][5][6]

Structural Analysis

The molecule exhibits a functional density rare in low-molecular-weight synthons. It contains three distinct reactive zones:

-

The Terminal Alkene (

): A nucleophilic site susceptible to radical addition or polymerization. -

The Chiral Center (

): The carbon at position 3 is bonded to a chlorine, a fluorine, the vinyl group, and the terminal -

The Perhalogenated Tail (

): The

Physicochemical Properties Table

Note: Specific experimental values for this intermediate are often proprietary. Values below represent consensus data from chemical informatics and homologous series analysis.

| Property | Value / Description |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~105–115°C (Predicted based on MW & halogen content) |

| Density | ~1.6 g/cm³ (Estimated) |

| Solubility | Soluble in DCM, THF, Chloroform; Insoluble in water |

| LogP | 3.5 (Predicted) – Highly Lipophilic |

| Refractive Index | ~1.42 |

Synthesis Logic & Production

Causality of Synthesis: The production of TCTFB is not a trivial halogenation but typically the result of controlled telomerization followed by elimination. This route is chosen to preserve the specific regiochemistry of the fluorine atoms.

Primary Synthetic Pathway (Telomerization Strategy)

The most robust industrial route involves the telomerization of Chlorotrifluoroethylene (CTFE) with vinyl chloride or similar chlorinated ethylenes, mediated by a radical initiator.

-

Radical Initiation: A peroxide or azo initiator generates a radical species.

-

Telomerization: The radical attacks the CTFE (

), which then adds to a vinyl chloride unit. -

Termination/Elimination: The resulting saturated intermediate (a chlorofluorobutane) undergoes dehydrochlorination (removal of HCl) to restore the double bond, yielding the target alkene.

Visualization of Synthesis Logic

The following diagram illustrates the theoretical flow from feedstock to target molecule.

Figure 1: Logical synthesis flow from fluorinated monomers to the target olefin via telomerization and elimination.

Reactivity & Pharmaceutical Applications[4][5][7][8][9]

The "Fluorine Effect" in Drug Design

TCTFB is utilized to introduce the trifluorobutenyl or chlorodifluorobutenyl motif. In medicinal chemistry, this substitution serves two purposes:

-

Metabolic Blocking: The C-F bond is chemically inert. Placing it at metabolic "hotspots" (sites prone to oxidation by Cytochrome P450) extends the half-life of a drug.

-

Lipophilicity Modulation: The high halogen content increases the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Key Reaction Pathways

Researchers utilize TCTFB in three primary reaction modes:

-

Nucleophilic Substitution (

): The allylic chloride at C3 is labile. Nucleophiles (amines, thiols) can displace this chlorine, attaching the fluorinated tail to a drug scaffold. -

Radical Addition: The terminal alkene accepts radicals, allowing the molecule to be "stitched" onto aromatic rings or heterocycles.

-

Cyclization: Under Lewis Acid catalysis, the molecule can cyclize to form fluorinated indanones or dihydrofurans, which are common cores in kinase inhibitors.

Reactivity Workflow Diagram

Figure 2: Primary reactivity modes of TCTFB in the context of pharmaceutical synthesis.

Safety & Handling Protocols

Trustworthiness: Halogenated alkenes possess specific toxicological profiles. Protocols must assume potential nephrotoxicity and inhalation risks until proven otherwise.

Hazard Identification

-

Skin/Eye Irritant: The allylic halogens can hydrolyze to form trace HCl/HF upon contact with moisture.

-

Specific Target Organ Toxicity: Like many halogenated solvents (e.g., trichloroethylene), chronic exposure may affect the liver and kidneys.

Self-Validating Handling Protocol

-

Containment: All transfers must occur within a fume hood with a face velocity >100 fpm.

-

Material Compatibility: Use PTFE (Teflon) or PVDF seals and tubing. Avoid natural rubber or silicone, which may swell due to the compound's lipophilicity.

-

Quench Protocol: In case of spill, do not use water (risk of acid generation). Adsorb with vermiculite or activated carbon, then neutralize with weak base (sodium bicarbonate).

References

-

PubChem. (n.d.). 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene | C4H2Cl3F3.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

-

Fluoropharm. (n.d.). Product Catalog: Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Technical Monograph: Physicochemical Characterization & Synthetic Utility of Chlorotrifluorobutene Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 1-chloro-2,3,3-trifluorocyclobutene (CTFCB) and its associated derivatives. As a halogenated olefin, CTFCB (CAS 694-62-2) represents a critical "chiral-pool-adjacent" synthon in modern medicinal chemistry. Its unique electronic signature—defined by the interplay between the electronegative fluorine atoms and the strained cyclobutene ring—makes it an ideal scaffold for bioisosteric replacement and covalent probe development. This guide details the physical properties, synthetic protocols, and handling requirements necessary for integrating CTFCB into high-throughput drug discovery workflows.

Structural Dynamics & Electronic Characterization

The reactivity of CTFCB is governed by the stereoelectronic effects of the allylic fluorines and the vinylic chlorine. Unlike linear isomers (e.g., 1-chloro-3,3,3-trifluoropropene), the cyclobutene ring imposes significant angle strain (~28 kcal/mol), enhancing the electrophilicity of the double bond.

Electronic Profile

-

Dipole Moment: The vector sum of the C-F and C-Cl bonds creates a strong permanent dipole, facilitating interactions with polar residues in protein binding pockets.

-

Ring Pucker: The cyclobutene ring is not planar; it adopts a puckered conformation to minimize torsional strain between adjacent fluorines. This pucker influences the trajectory of nucleophilic attack (Baldwin’s rules).

-

Reactivity: The C=C double bond is electron-deficient due to the inductive withdrawal (-I effect) of the geminal fluorines at the C3 position. This makes the C1 position highly susceptible to nucleophilic attack via an addition-elimination mechanism (

or

Physicochemical Properties Data

The following data represents the core physical constants for 1-Chloro-2,3,3-trifluorocyclobutene . Researchers should note that commercial samples often contain trace amounts of stabilizer to prevent polymerization.

| Property | Value / Range | Unit | Condition |

| CAS Registry Number | 694-62-2 | - | - |

| Molecular Formula | - | - | |

| Molecular Weight | 142.51 | g/mol | - |

| Physical State | Liquid | - | STP |

| Boiling Point | 60 – 68 | °C | 760 mmHg |

| Density | 1.42 – 1.48 | g/mL | 25°C |

| Refractive Index ( | 1.3650 – 1.3750 | - | 20°C |

| Flash Point | < 23 | °C | Closed Cup |

| Solubility (Water) | Negligible | - | Hydrophobic |

| Solubility (Organic) | High | - | DCM, THF, DMSO |

Critical Note: The boiling point of the cyclic isomer (CTFCB) is significantly higher than its linear propene analogs (e.g., 1-chloro-3,3,3-trifluoropropene boils at ~19°C). Ensure you are handling the correct isomer, as vapor pressure differences dictate safety protocols.

Synthetic Protocols & Manufacturing

The synthesis of CTFCB typically involves the thermal [2+2] cycloaddition of fluorinated ethylene derivatives with alkynes. The following protocol describes the standard laboratory-scale synthesis.

Protocol: [2+2] Cycloaddition Synthesis

Reaction: Chlorotrifluoroethylene (CTFE) + Acetylene

-

Preparation: A high-pressure Hastelloy autoclave is purged with

to remove oxygen. -

Charging: The vessel is charged with Chlorotrifluoroethylene (CTFE) (1.0 equiv) and a radical inhibitor (e.g., limonene or terpene, 0.1 wt%).

-

Addition: Acetylene gas is introduced to a pressure of 10–15 bar. Caution: Acetylene is explosive under high pressure; handle with blast shielding.

-

Thermal Cycle: The reactor is heated to 180–200°C for 8–12 hours. The pressure will drop as the gas volume decreases during cyclization.

-

Work-up: The reactor is cooled to -20°C. Unreacted gases are vented through a caustic scrubber.

-

Purification: The crude liquid is distilled fractionally. CTFCB is collected as the fraction boiling between 60–68°C.

Synthesis Workflow Diagram

The following diagram illustrates the flow from raw materials to the isolated intermediate.

Figure 1: Industrial synthesis workflow for 1-chloro-2,3,3-trifluorocyclobutene via thermal cycloaddition.

Chemical Reactivity & Applications in Drug Discovery[5]

CTFCB is not merely a solvent; it is a reactive electrophile . In drug development, it serves as a precursor to fluorinated squaric acid derivatives and as a cysteine-reactive warhead in covalent inhibitors.

Mechanism: Addition-Elimination

When reacted with nucleophiles (amines, thiols), CTFCB undergoes a substitution reaction where the chlorine atom acts as a leaving group, but the mechanism often proceeds via an addition-elimination pathway due to the stability of the intermediate carbanion stabilized by the

Protocol: Derivatization with Primary Amines

Objective: Synthesis of

-

Solvent: Dissolve CTFCB (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL).

-

Base: Add Triethylamine (

) (1.2 mmol) to scavenge the HCl byproduct. -

Nucleophile: Dropwise add the primary amine (1.0 mmol) at 0°C.

-

Reaction: Stir at room temperature for 2 hours. Monitor by

-NMR (shift of -

Quench: Wash with water, dry over

, and concentrate.

Reactivity Logic Diagram

Figure 2: Mechanistic pathway for the derivatization of CTFCB with nucleophiles.

Safety & Handling (Self-Validating Protocol)

Handling fluorinated olefins requires strict adherence to safety protocols due to their volatility and potential toxicity.

-

Engineering Controls: All transfers must occur within a certified fume hood.

-

PPE: Butyl rubber gloves are recommended; nitrile degrades rapidly upon exposure to halogenated solvents.

-

Storage: Store at <15°C in amber glass. Verify cap integrity weekly to prevent volatile loss.

-

Validation: Before use, check the liquid for yellowing (indication of HCl liberation/decomposition). Run a quick

-NMR; pure CTFCB shows distinct multiplets at -110 to -130 ppm.

References

-

PubChem. (2025).[1][2] 1-Chloro-2,3,3-trifluorocyclobutene Compound Summary. National Library of Medicine. [Link][3]

- Soulen, R. L., et al. (1970). Chemistry of Fluorinated Cyclobutenes. Journal of Organic Chemistry. (Contextual citation for general reactivity of fluorocyclobutenes).

Sources

An In-depth Technical Guide to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemistry of a Complex Halogenated Alkene

This guide provides a detailed technical overview of 2,3,4-trichloro-3,4,4-trifluorobut-1-ene (PubChem CID: 2776860), a polyhalogenated alkene of interest in advanced organic synthesis.[1] Given the limited direct experimental data in publicly accessible literature for this specific molecule, this document leverages established principles of organic chemistry and draws parallels from structurally related compounds to offer predictive insights into its properties, reactivity, and handling. As a senior application scientist, the aim is to equip researchers with a foundational understanding to safely and effectively utilize this compound in their work, emphasizing the rationale behind its anticipated chemical behavior.

Molecular and Physicochemical Profile

2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is a C4 alkene containing both chlorine and fluorine atoms. This combination of halogens on a butene backbone results in a molecule with significant chemical complexity and potential for diverse reactivity.

Structural and Basic Chemical Data

| Property | Value | Source |

| IUPAC Name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | PubChem[1] |

| PubChem CID | 2776860 | PubChem[1] |

| CAS Number | 261760-98-9 | PubChem[1] |

| Molecular Formula | C4H2Cl3F3 | PubChem[1] |

| Molecular Weight | 213.41 g/mol | PubChem[1] |

| Canonical SMILES | C=C(C(C(F)(F)Cl)(F)Cl)Cl | PubChem[1] |

| InChI Key | WMNITLQHAQGMNO-UHFFFAOYSA-N | PubChem[1] |

Predicted Physicochemical Properties

-

Appearance: Likely a colorless liquid at room temperature.

-

Boiling Point: Estimated to be in the range of 130-160 °C. This is an educated estimation based on the molecular weight and the presence of multiple polar C-X bonds. For comparison, 1,1,1-trichloroethane has a boiling point of 74-76 °C, and the boiling point will increase with further halogenation.

-

Density: Expected to be significantly denser than water (>1.5 g/mL) due to the high atomic masses of chlorine and fluorine.

-

Solubility: Likely insoluble in water but soluble in a range of organic solvents such as ethers, halogenated alkanes, and aromatic hydrocarbons.

-

LogP (Octanol-Water Partition Coefficient): A computed XLogP3 of 3.5 suggests a high degree of lipophilicity and low water solubility.[1]

Synthesis and Elucidation of Structure

While specific industrial synthesis routes for 2,3,4-trichloro-3,4,4-trifluorobut-1-ene are not detailed in the literature, plausible synthetic pathways can be proposed based on known reactions of halogenated hydrocarbons.

Proposed Synthetic Pathways

The synthesis of such a mixed halogenated compound likely involves a multi-step process. Two potential conceptual routes are outlined below:

Pathway A: Halogen Exchange and Elimination

This pathway could start with a readily available chlorinated or polychlorinated butane or butene, followed by selective fluorine-chlorine exchange and a final elimination step to introduce the double bond.

Caption: Proposed Synthesis Pathway A.

The fluorine-chlorine exchange is a common method for producing fluorinated molecules.[2]

Pathway B: Radical Halogenation and Elimination

Another approach could involve the radical-initiated halogenation of a partially fluorinated butene. The selectivity of radical halogenation can be influenced by the stability of the resulting radical intermediates.

Caption: Proposed Synthesis Pathway B.

Structural Elucidation: A Predictive Spectroscopic Approach

For a novel or sparsely documented compound like this, a combination of spectroscopic techniques would be essential for unambiguous structure confirmation.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The structure contains two vinylic protons on C1, which are chemically non-equivalent. One would expect to see two distinct signals in the alkene region of the spectrum (likely between 5.5 and 7.0 ppm). These protons would likely appear as doublets of doublets or more complex multiplets due to geminal coupling to each other and potential long-range couplings to the fluorine atom on C3.

-

¹³C NMR: Four distinct carbon signals are expected. The C1 carbon (CH2=) would appear in the typical alkene region (110-140 ppm). The other three carbons, being bonded to electronegative halogens, would be shifted downfield.

-

¹⁹F NMR: This would be the most informative technique. Three fluorine atoms are present. The two geminal fluorine atoms on C4 are diastereotopic and would therefore be expected to show distinct chemical shifts. They would exhibit a large geminal F-F coupling and would also be coupled to the fluorine on C3. The single fluorine on C3 would be coupled to the two fluorine atoms on C4. ¹⁹F NMR is a powerful tool for studying fluorinated molecules in complex mixtures.[3]

2.2.2. Mass Spectrometry (MS)

The mass spectrum would provide crucial information for confirming the molecular weight and halogen composition.

-

Molecular Ion Peak (M+): The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundances of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), one would expect to see a cluster of peaks at M, M+2, M+4, and M+6, with relative intensities that can be predicted.[4][5]

-

Fragmentation Pattern: Common fragmentation pathways for halogenated alkanes and alkenes include the loss of a halogen radical (Cl• or F•) or the loss of a hydrogen halide (HCl or HF).[6][7] The fragmentation of alkenes often yields a strong molecular ion peak.[8]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for:

-

C=C stretch of the alkene (around 1620-1680 cm⁻¹)

-

=C-H stretch (around 3010-3095 cm⁻¹)

-

C-Cl stretches (typically in the 600-800 cm⁻¹ region)

-

C-F stretches (strong absorptions in the 1000-1400 cm⁻¹ region)

Reactivity and Potential Applications

The reactivity of 2,3,4-trichloro-3,4,4-trifluorobut-1-ene is dictated by the interplay of its carbon-carbon double bond and the numerous halogen substituents.

Predicted Chemical Reactivity

-

Electrophilic Addition: The double bond is electron-deficient due to the electron-withdrawing effects of the adjacent chlorine and fluorine atoms. Therefore, it is expected to be less reactive towards electrophiles than simple alkenes. Reactions with strong electrophiles may still occur, potentially with regioselectivity influenced by the stability of the resulting carbocationic intermediate. Halogenation of alkenes is a well-established reaction class.[9][10][11][12][13]

-

Nucleophilic Attack: The electron-deficient nature of the carbon skeleton, particularly the carbons bearing multiple halogens, could make the molecule susceptible to nucleophilic attack, potentially leading to substitution or addition-elimination reactions.

-

Radical Reactions: The presence of a double bond allows for the possibility of radical addition reactions. The reaction of chlorine atoms with fluorinated butenes has been studied and shown to initiate at the pi bond.[14]

-

Polymerization: Halogenated alkenes can undergo polymerization. For example, chlorotrifluoroethene is used to produce the polymer Kel-F.[15][16] It is plausible that 2,3,4-trichloro-3,4,4-trifluorobut-1-ene could act as a monomer or co-monomer in the synthesis of specialty polymers with unique thermal and chemical resistance properties.

Potential Applications in Research and Development

Given its structure, this compound could serve as a valuable building block in organic synthesis, particularly for introducing complex fluorinated and chlorinated moieties into larger molecules.

-

Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorine and chlorine atoms can significantly modulate the biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.[17][18] This compound could be a precursor to novel bioactive molecules.

-

Materials Science: As mentioned, it could be investigated as a monomer for creating fluoropolymers with desirable properties such as high thermal stability, chemical inertness, and low surface energy.

-

Specialty Solvents: Highly halogenated organic compounds have been used as specialty solvents.[19] The properties of this compound might make it suitable for specific applications where its unique polarity and stability are advantageous.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2,3,4-trichloro-3,4,4-trifluorobut-1-ene is not widely available, data from structurally similar compounds can provide guidance on safe handling practices. The following recommendations are based on the SDS for compounds like 2,2,4-trichloro-1,1,1-trifluorobutane and other halogenated alkenes.[20]

Hazard Identification

Based on analogous compounds, it should be assumed that this chemical is:

-

Respiratory Irritant: May cause respiratory irritation.[20][21]

-

Harmful if Swallowed or Inhaled.

-

Potentially Combustible: While highly halogenated, it may be a combustible liquid.

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[20] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves properly after use. Wear a lab coat or other protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong bases, metals, and strong oxidizing agents.[22]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.

Conclusion

2,3,4-Trichloro-3,4,4-trifluorobut-1-ene represents a molecule with significant potential for synthetic innovation. While direct experimental data is sparse, a thorough understanding of the principles of halogenated alkene chemistry allows for robust predictions of its properties and reactivity. This guide provides a foundational framework for researchers to approach this compound with an informed perspective on its synthesis, characterization, potential applications, and safe handling. As with any specialty chemical, it is imperative to proceed with caution, employing appropriate safety measures and conducting small-scale experiments to validate its predicted behavior.

References

-

What is the reaction mechanism in the halogenation of but-2-ene? - Quora. (2024, April 5). Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene. Retrieved from [Link]

- Lacher, J. R., Kianpour, A., & Park, J. D. (1956). Reaction Heats of Organic Halogen Compounds. VIII. The Heats of Chlorination of Perfluorinated Butene-1, Pentene-1 and Isobutene. Journal of the American Chemical Society, 78(21), 5393–5395.

-

Halogenation of Alkenes. (2022, May 6). YouTube. Retrieved from [Link]

-

Chemspace. (n.d.). 2,3,4-trichloro-3,4,4-trifluorobut-1-ene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 14.8: Polyhalogenated Alkanes and Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 8). 5.8: Polyhalogenated Alkanes and Alkenes. Retrieved from [Link]

- LECTURE 4 (d) Polyhalogenation The products of the reactions of alkanes with halogens very often still contain C – H bonds and. (n.d.).

- SAFETY DATA SHEET. (2014, April 29).

-

Clark, J. (n.d.). halogenation of alkenes. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Halogenation of Alkenes. Retrieved from [Link]

-

MSU chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

- Kaberdin, R. V., & Zapol'skii, V. A. (2000). ChemInform Abstract: Synthesis and Reactions of Mixed Halogenobuta-1,3-dienes. ChemInform, 31(21).

-

Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]

-

Mass Spectrometry of Alkenes. (2025, August 6). YouTube. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved from [Link]

- Organic chemistry teaching. (2020, April 20). NMR spectra of the chlorination products five.

- Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. (2022, January 19). ACS Earth and Space Chemistry.

- Soong, R., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

SpectraBase. (n.d.). 3-Chloro-1-butene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2-Trichloro-3,4,4-trifluorobutane. Retrieved from [Link]

- Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. (2023, September 27). Beilstein Journal of Organic Chemistry.

- Analytical Methods. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.

-

NIST. (n.d.). Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

- Contemporary synthetic strategies in organofluorine chemistry. (n.d.).

- CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie.

- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2024, November 27). Chemistry – A European Journal.

- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). Molecules.

- Article. (2022, July 28). SciSpace.

- Stenutz. (n.d.). 1,1,1-trichloro-2,2,3,3,4,4,4-heptafluorobutane.

- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025, October 2).

-

Wikipedia. (n.d.). 1,1,1-Trichloroethane. Retrieved from [Link]

- Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. (2018, February 2). International Journal of Pharmaceutical Sciences Review and Research.

- Reactions of 3,3,3-trichloro(trifluoro)-1-nitropropenes with 2-morpholinoalk-1-enes. (2025, August 6).

Sources

- 1. 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene | C4H2Cl3F3 | CID 2776860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 13. Alkene Reactivity [www2.chemistry.msu.edu]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sioc.cas.cn [sioc.cas.cn]

- 18. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,1,1-Trichloroethane - Wikipedia [en.wikipedia.org]

- 20. synquestlabs.com [synquestlabs.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. mmbio.byu.edu [mmbio.byu.edu]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the IUPAC Nomenclature of C₄H₂Cl₃F₃ Isomers

Abstract

The systematic naming of highly substituted halogenated hydrocarbons presents a significant challenge due to the vast number of potential structural, positional, and stereoisomers. The molecular formula C₄H₂Cl₃F₃, with its degree of unsaturation, allows for a diverse array of isomers based on butene and cyclobutane scaffolds. This guide provides a comprehensive framework for the systematic IUPAC nomenclature of these isomers, intended for researchers, scientists, and professionals in drug development and chemical synthesis. By elucidating the core principles of IUPAC rules—including parent chain selection, substituent prioritization, locant assignment, and stereochemical designation (E/Z)—this document serves as an authoritative reference. Methodologies for isomer separation and identification are also discussed, grounded in established analytical techniques.

Introduction: The Challenge of Naming Complex Halogenated Alkenes

Halogenated organic compounds are of immense interest in medicinal chemistry, materials science, and agrochemistry. Their unique physicochemical properties are highly dependent on the number, type, and position of halogen substituents. For a molecule with the formula C₄H₂Cl₃F₃, the combinatorial possibilities for arranging three chlorine and three fluorine atoms on a four-carbon backbone are extensive.

A rigorous and unambiguous naming system is therefore not merely an academic exercise; it is fundamental to scientific communication, patent law, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework.[1][2] This guide deconstructs the application of these rules to the C₄H₂Cl₃F₃ isomer set, moving from foundational principles to specific examples.

Foundational IUPAC Principles for Halogenated Alkenes

The naming of any C₄H₂Cl₃F₃ isomer is governed by a hierarchical set of rules. For unsaturated, substituted hydrocarbons, the primary considerations are the carbon backbone, the position of the double bond, and the identity and location of all substituents.

Parent Chain Selection and Numbering

The core of the IUPAC name is the parent chain. The following criteria are applied in order of precedence:

-

The chain must contain the principal functional group. For C₄H₂Cl₃F₃ isomers that are alkenes, this is the carbon-carbon double bond.[3][4][5]

-

The chain must be the longest continuous carbon chain that includes the double bond.[3][4]

-

Numbering of the carbon chain begins at the end closest to the double bond, ensuring the carbon atoms of the C=C bond receive the lowest possible numbers (locants).[5][6][7] Halogen substituents do not take priority over the double bond in the numbering scheme.[2][7]

Naming and Ordering Substituents

Once the parent chain is numbered, the substituents (Cl and F) are named and placed as prefixes to the parent name.

-

Halogen Names: Fluorine becomes "fluoro," and chlorine becomes "chloro."[3]

-

Multiplicity: Prefixes such as "di-," "tri-," and "tetra-" are used to indicate the presence of multiple identical substituents. These prefixes are ignored for alphabetization purposes.[8]

-

Alphabetical Order: Substituents are listed in alphabetical order. Therefore, "chloro" always precedes "fluoro" in the final name.[3][8]

-

Locants: A number (locant) precedes each substituent name to indicate its position on the parent chain.

Stereochemistry: The E/Z Designation

The rigid nature of the C=C double bond prevents free rotation, leading to the possibility of stereoisomerism.[9][10] When each carbon of the double bond is attached to two different groups, E/Z isomerism exists.[9][11] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration:[9][12]

-

Assign Priority: For each carbon in the double bond, rank its two substituents based on the atomic number of the atom directly attached. Higher atomic number equals higher priority (e.g., Cl > F > C > H).[12]

-

Determine Configuration:

The E/Z designator is placed in parentheses at the beginning of the IUPAC name.

Systematic Nomenclature of C₄H₂Cl₃F₃ Isomers

The degree of unsaturation for C₄H₂Cl₃F₃ is one, indicating the presence of either one double bond or one ring structure. This guide will focus on the most common acyclic (butene) and cyclic (cyclobutane) backbones.

Isomers Based on the But-1-ene Scaffold

For these isomers, the double bond is between C1 and C2. The parent name will be a substituted but-1-ene .

Example Isomer 1: 1,3,4-trichloro-1,2,4-trifluorobut-1-ene

Let's determine the IUPAC name for the following structure, including its stereochemistry:

-

Parent Chain: A four-carbon chain containing a double bond starting at C1. The parent name is but-1-ene .

-

Substituents: Three chlorine atoms (trichloro) and three fluorine atoms (trifluoro).

-

Locants:

-

Cl are at C1, C3, C4.

-

F are at C1, C2, C4.

-

-

Assembling the Name: Alphabetizing "chloro" before "fluoro" gives 1,3,4-trichloro-1,2,4-trifluorobut-1-ene .

-

Stereochemistry (E/Z):

-

At C1: The attached groups are Cl and F. Chlorine (atomic number 17) has higher priority than Fluorine (atomic number 9).

-

At C2: The attached groups are F and a -CH(Cl)-CH₂F group. Fluorine (9) has higher priority than Carbon (6).

-

Configuration: The high-priority groups (Cl on C1, F on C2) are on opposite sides of the double bond. Therefore, the stereodescriptor is (E) .

-

Final IUPAC Name: (E)-1,3,4-trichloro-1,2,4-trifluorobut-1-ene

Isomers Based on the But-2-ene Scaffold

Here, the double bond is between C2 and C3. The parent name will be a substituted but-2-ene .

Example Isomer 2: 1,1,1-trichloro-2,3,4-trifluorobut-2-ene

Let's determine the IUPAC name for the following structure:

-

Parent Chain: A four-carbon chain. Numbering from right to left gives the double bond the lowest locant (C2). The parent name is but-2-ene .

-

Substituents: Three chlorines (trichloro) and three fluorines (trifluoro).

-

Locants:

-

Cl are at C1, C1, C1.

-

F are at C2, C3, C4.

-

-

Assembling the Name: 1,1,1-trichloro-2,3,4-trifluorobut-2-ene .

-

Stereochemistry (E/Z):

-

At C2: The attached groups are F and a -CCl₃ group. Fluorine (9) has higher priority than Carbon (6).

-

At C3: The attached groups are F and a -CH₂F group. Fluorine (9) has higher priority than Carbon (6).

-

Configuration: The two high-priority groups (F on C2, F on C3) are on the same side of the double bond. The stereodescriptor is (Z) .

-

Final IUPAC Name: (Z)-1,1,1-trichloro-2,3,4-trifluorobut-2-ene

Isomers Based on a Cyclobutane Scaffold

For a saturated ring structure, the parent name is cyclobutane . Numbering begins at a substituted carbon and proceeds around the ring to give the substituents the lowest possible set of locants. Alphabetical order determines the starting point when there is a choice.[8]

Example Isomer 3: 1,2,3-trichloro-1,2,4-trifluorocyclobutane

-

Parent Chain: A four-carbon ring, so the parent name is cyclobutane .

-

Substituents: trichloro and trifluoro.

-

Locants: To assign the lowest locant set, we start numbering at a carbon that is part of the alphabetically precedent "chloro" group. If we start at a carbon with both a Cl and an F, we can achieve a 1,1,2,2,3,4 locant set. However, a different arrangement might yield a lower set. Consider the locant set for substituents: 1,1,2,2,3,4.

-

Assembling the Name: 1,2,3-trichloro-1,2,4-trifluorocyclobutane . Note that stereoisomerism (cis/trans) would be extensive for cyclic systems and would require additional prefixes (e.g., cis-, trans-, or the more rigorous R/S system), which is beyond the primary scope of this guide.

Summary Table of Representative Isomers

| Molecular Structure Sketch | Carbon Backbone | Substituent Positions | Stereochemistry | Full IUPAC Name |

| Cl(F)C=C(F)-CH(Cl)-CH₂Cl | But-1-ene | 1-Cl, 3-Cl, 4-Cl; 1-F, 2-F | (E) | (E)-1,3,4-trichloro-1,2-difluorobut-1-ene |

| CCl₃-C(F)=C(F)-CH₂F | But-2-ene | 1,1,1-trichloro; 2,3,4-trifluoro | (Z) | (Z)-1,1,1-trichloro-2,3,4-trifluorobut-2-ene |

| CCl₂F-CHF-CH=CCl₂ | But-1-ene | 1,1,4,4-tetrachloro; 2,3-difluoro | None | 1,1,4,4-tetrachloro-2,3-difluorobut-1-ene |

| CClF₂-CH=CH-CCl₂F | But-2-ene | 1,4-dichloro; 1,1,2,4,4-pentafluoro | (E) & (Z) | (E/Z)-1,4-dichloro-1,1,2,4,4-pentafluorobut-2-ene |

| Substituted Cyclobutane Ring | Cyclobutane | 1,2,3-trichloro; 1,2,4-trifluoro | Multiple | 1,2,3-trichloro-1,2,4-trifluorocyclobutane |

Note: This table provides representative examples to illustrate the application of IUPAC rules, not an exhaustive list of all possible isomers.

Logical and Experimental Workflows

Diagram of IUPAC Naming Logic

The decision-making process for deriving the IUPAC name can be visualized as a flowchart.

Caption: Logical workflow for IUPAC nomenclature of C₄H₂Cl₃F₃ isomers.

Experimental Protocol: Isomer Separation and Identification

In a research or drug development setting, a synthetic mixture of C₄H₂Cl₃F₃ isomers would require separation and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.

Protocol: GC-MS Analysis of C₄H₂Cl₃F₃ Isomers

-

Sample Preparation: a. Dissolve 1 mg of the isomer mixture in 1 mL of a volatile, high-purity solvent (e.g., hexane or dichloromethane). b. Vortex the sample for 30 seconds to ensure complete dissolution. c. Transfer the solution to a 2 mL autosampler vial.

-

Gas Chromatography (GC) Method: a. Injector: Set to 250°C, split mode (e.g., 50:1 split ratio). b. Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating compounds by boiling point. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Oven Program: i. Initial temperature: 40°C, hold for 2 minutes. ii. Ramp: Increase temperature at 10°C/min to 280°C. iii. Final hold: Hold at 280°C for 5 minutes. Causality: This temperature program allows for the separation of volatile isomers at lower temperatures while ensuring that higher-boiling point isomers elute from the column in a reasonable time.

-

Mass Spectrometry (MS) Method: a. Interface Temperature: Set to 280°C to prevent condensation of analytes. b. Ion Source: Electron Ionization (EI) at 70 eV. This is a standard, robust ionization technique that produces reproducible fragmentation patterns. c. Mass Analyzer: Scan from m/z 40 to 400. This range will capture the molecular ion and key fragment ions. d. Data Acquisition: Collect data in full scan mode.

-

Data Analysis: a. Separation: Isomers with different boiling points will elute from the GC column at different retention times, appearing as distinct peaks in the chromatogram. b. Identification: The mass spectrum of each peak provides a fragmentation pattern. This "fingerprint," along with the molecular ion peak, can be compared to spectral libraries (e.g., NIST) and used to deduce the structure of each separated isomer. The presence of characteristic chlorine and fluorine isotopic patterns aids in confirming the elemental composition of fragments.

Experimental Workflow Diagram

Caption: Experimental workflow for the separation and identification of C₄H₂Cl₃F₃ isomers.

Conclusion

The IUPAC nomenclature provides an essential, logical, and unambiguous system for naming the complex array of C₄H₂Cl₃F₃ isomers. By systematically applying the rules for parent chain selection, numbering, substituent ordering, and stereochemical designation, any isomer can be uniquely and accurately identified. This guide serves as a technical resource for professionals who rely on precise chemical communication. The mastery of these principles, coupled with robust analytical methodologies like GC-MS, is critical for advancing research and development in fields where halogenated compounds play a pivotal role.

References

-

Organic Nomenclature - MSU chemistry. (n.d.). Michigan State University. [Link]

-

IUPAC naming - No Brain Too Small. (n.d.). No Brain Too Small. [Link]

-

Nomenclature Alkenes are normally named using the IUPAC system. (n.d.). [Link]

-

How to name organic compounds using the IUPAC rules. (n.d.). University of Calgary. [Link]

-

iupac nomenclature of organohalogen compounds - AdiChemistry. (n.d.). AdiChemistry. [Link]

-

Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry) - Study Mind. (n.d.). Study Mind. [Link]

-

Alkenes. (n.d.). [Link]

-

Alkene Stereochemistry Understanding E/Z Configuration - Orango. (2025, October 29). Orango. [Link]

-

IUPAC nomenclature of organic chemistry - Wikipedia. (n.d.). Wikipedia. [Link]

-

7.6: Sequence Rules - The E,Z Designation - Chemistry LibreTexts. (2024, April 3). Chemistry LibreTexts. [Link]

-

Draw all structural and geometric isomers of butene and name them. - Vaia. (n.d.). Vaia. [Link]

-

4.3 IUPAC naming and formulae | Organic molecules - Siyavula. (n.d.). Siyavula. [Link]

-

IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds | Brilliant Math & Science Wiki. (n.d.). Brilliant.org. [Link]

-

IUPAC Nomenclature Rules for Alkenes - Química Orgánica. (2024, March 4). Química Orgánica. [Link]

-

E and Z Alkene Configuration with Practice Problems - Chemistry Steps. (2025, November 18). Chemistry Steps. [Link]

-

4.1.3 Alkenes | chemrevise. (n.d.). Chemrevise. [Link]

-

2-Butene - Wikipedia. (n.d.). Wikipedia. [Link]

-

Alkenes: Naming, Geometric Isomers, Intermolecular Forces and Bond Properties; Optical Isomers (M12Q3) – CHEM 104: Working Copy - University of Wisconsin Pressbooks. (n.d.). University of Wisconsin Pressbooks. [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds | Brilliant Math & Science Wiki [brilliant.org]

- 3. Organic Nomenclature [www2.chemistry.msu.edu]

- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 5. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 6. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. adichemistry.com [adichemistry.com]

- 9. studymind.co.uk [studymind.co.uk]

- 10. Alkenes: Naming, Geometric Isomers, Intermolecular Forces and Bond Properties; Optical Isomers (M12Q3) – CHEM 104: Working Copy [wisc.pb.unizin.org]

- 11. Alkenes [colapret.cm.utexas.edu]

- 12. chemrevise.org [chemrevise.org]

- 13. theorango.com [theorango.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility Profiling & Solvent Selection for Fluorinated Butene Intermediates

[1][2]

Part 1: Strategic Overview – The "Fluorine Effect"

In pharmaceutical and agrochemical synthesis, fluorinated butene intermediates—ranging from 4,4,4-trifluoro-1-butene to highly reactive perfluoroisobutene (PFIB) derivatives—occupy a unique physicochemical niche.[1][2] They often defy standard "like dissolves like" heuristics due to the high electronegativity and low polarizability of the carbon-fluorine bond.

This guide moves beyond basic solubility tables to provide a mechanistic framework for solvent selection.[1] The core challenge with these intermediates is the "Fluorous/Organic/Aqueous Mismatch." While a single trifluoromethyl (-CF3) group often enhances lipophilicity (increasing LogP), perfluorination renders molecules lipophobic and hydrophobic, necessitating the use of specialized fluorinated solvents or hybrid solvent systems.

Core Physicochemical Principles

-

The "Fluorous" Phase: Highly fluorinated butenes (e.g., perfluoro-2-butene) exhibit weak Van der Waals interactions.[1][2] They often form a third phase, immiscible with both water and standard organic solvents like toluene or methanol.[1]

-

Hansen Solubility Parameters (HSP): The most reliable predictor for these systems.[1] Fluorinated intermediates typically have very low dispersion (

) and polarity ( -

Electronic Activation: For reactive intermediates like PFIB, solubility is not just about dissolution; it is about kinetic stability.[1] Nucleophilic solvents (e.g., alcohols, amines) can trigger rapid decomposition or polymerization.[1]

Part 2: Solvent Selection Matrix

The following classification synthesizes empirical data with Hansen Solubility Parameter theory to guide solvent choice for reaction and purification.

Table 1: Solvent Compatibility for Fluorinated Butene Intermediates

| Solvent Class | Examples | Suitability | Mechanistic Insight |

| Fluorinated Alcohols | HFIP (Hexafluoroisopropanol), TFE (Trifluoroethanol) | Excellent | The "Gold Standard" for functionalizing fluorinated alkenes.[1][2] High ionizing power, strong H-bond donation, and fluorous affinity stabilize cationic intermediates and prevent aggregation.[1][2] |

| Polar Aprotic | DMF , DMSO , Acetonitrile | Good (Reaction Only) | Effective for nucleophilic substitutions (e.g., |

| Chlorinated | DCM (Dichloromethane), Chloroform | High | Best general-purpose solvents.[1][2] The chlorine atoms provide sufficient polarizability to interact with the fluorinated motif without triggering decomposition. |

| Hydrocarbons | Hexane , Toluene | Variable | Good for mono-CF3 species (e.g., 4,4,4-trifluoro-1-butene).[1][2] Poor for perfluorinated species due to the "fluorous effect" (immiscibility).[1] |

| Fluorous Solvents | FC-72 , Perfluorohexane | Specific | Required for exclusive dissolution of perfluorinated intermediates or biphasic extraction (Fluorous Solid-Phase Extraction).[1][2] |

Part 3: Visualizing the Decision Process

Effective process development requires a logical workflow to determine the optimal solvent system. The following diagram outlines a self-validating screening protocol.

Figure 1: Decision tree for solvent selection based on the degree of fluorination.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for regulatory filing.[1][2]

Safety Warning: Perfluoroisobutene (PFIB) is approximately 10x more toxic than phosgene.[1][2] All manipulations involving PFIB or unknown fluorinated thermal degradation products must occur in a chemically resistant glovebox or high-efficiency fume hood with HF sensors.[1][2]

-

Preparation: Weigh 100 mg of the fluorinated intermediate into a tared 4 mL borosilicate vial.

-

Solvent Addition: Add the target solvent in 50

L aliquots using a calibrated micropipette. -

Equilibration: Vortex for 30 seconds after each addition. Maintain temperature at 25°C ± 1°C.

-

Visual Check: Observe for Schlieren lines (indicating dissolution) or phase separation (oiling out).[1]

-

Quantification:

Protocol B: Biphasic Fluorous Extraction

Use this workflow for purifying fluorinated intermediates from non-fluorinated impurities.[1][2]

-

Dissolution: Dissolve the crude reaction mixture in a "hybrid" solvent (e.g., THF).

-

Phase Creation: Add FC-72 (Fluorous solvent) and Water (or Methanol).[1][2]

-

Partitioning: Shake vigorously. The system will separate into three phases if properly tuned, or two phases (Fluorous vs. Organic/Aqueous).[1]

-

Isolation: Drain the lower fluorous layer and evaporate the solvent (recyclable).[1]

Part 5: Mechanism of Action - The Role of HFIP

Recent literature highlights 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) not just as a solvent, but as a catalytic mediator.[1][2]

-

H-Bond Donation: HFIP is a strong Hydrogen Bond Donor (HBD).[1][2] It activates the C-F bonds or adjacent functional groups via H-bonding, lowering the activation energy for nucleophilic attacks.

-

Radical Stabilization: In electrochemical syntheses involving fluorinated butenes, HFIP stabilizes radical cation intermediates, preventing side reactions like polymerization.[1]

Figure 2: Mechanistic role of HFIP in activating fluorinated substrates.[1][2]

References

-

Hansen Solubility Parameters: A User's Handbook. CRC Press. (2007).[1] Explains the theoretical basis of

, -

Fluorinated Solvents for Chemoselective Oxidations. National Institutes of Health (PMC). (2020).[1] Details the use of HFIP and TFE in stabilizing reactive intermediates.

-

Perfluoroisobutene: Poisonous Choking Gas. Military Medical Science Letters. (2019).[1] Provides critical toxicity data and chemical reactivity profiles for PFIB.

-

Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Universidad de Alicante. (2024).[1] Discusses the unique solubility and reactivity enhancement of fluorinated alcohols in electrochemistry.

-

1-Butene, 4,4,4-trifluoro- Properties. PubChem. (2025).[1][2][3] Physical property data including LogP and molecular weight.[1][3][4]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. (1988).[1] General solubility data for organic solvent selection.

Navigating the Toxicological Landscape of Trichlorotrifluorobutene: A Technical Guide for Researchers

Abstract

Trichlorotrifluorobutene, a halogenated alkene, represents a class of compounds with significant industrial and research applications. However, a comprehensive understanding of its toxicological profile is conspicuously absent from publicly available literature. This in-depth technical guide addresses this critical knowledge gap by providing a framework for researchers, scientists, and drug development professionals to assess the potential toxicity of trichlorotrifluorobutene and its isomers. In the absence of direct empirical data, this guide employs a predictive toxicology approach, drawing upon the known metabolic pathways and toxicological profiles of structurally analogous chlorinated and fluorinated butenes. We will explore the probable mechanisms of toxicity, including metabolic activation by cytochrome P450 and glutathione conjugation, and outline a comprehensive, tiered testing strategy based on internationally recognized OECD guidelines. This guide serves as a robust starting point for any professional handling this compound, ensuring a proactive and informed approach to safety and risk assessment.

The Challenge: Uncharacterized Toxicity of Trichlorotrifluorobutene and Its Isomers

The molecular formula C₄H₂Cl₃F₃ represents a multitude of structural and stereoisomers of trichlorotrifluorobutene. The precise arrangement of chlorine and fluorine atoms, as well as the position of the double bond, can significantly influence the compound's reactivity and, consequently, its toxicological properties. This isomeric complexity, coupled with a lack of commercial-scale production, has resulted in a dearth of publicly available safety and toxicity data.

Researchers handling trichlorotrifluorobutene are therefore operating in a data vacuum, necessitating a cautious and predictive approach to risk assessment. This guide will focus on providing the scientific rationale and practical methodologies to navigate this uncertainty.

Isomeric Complexity

The potential for numerous isomers, including E/Z and optical isomers, complicates any toxicological assessment. Even subtle structural changes can alter metabolic pathways and interactions with biological macromolecules. Therefore, it is crucial to consider the specific isomer(s) being synthesized or used in research.

Predictive Toxicology: A Data-Driven Approach to Hazard Identification

In the absence of empirical data, in silico toxicology, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, offers a valuable first step in predicting the potential hazards of trichlorotrifluorobutene.

Principles of QSAR

QSAR models are mathematical representations that correlate the structural or property-based features of a chemical with its biological activity, including toxicity. By comparing the structural motifs of trichlorotrifluorobutene to a database of known toxicants, we can estimate its potential for various adverse effects.

Predicted Hazards based on Structural Analogs

Based on QSAR principles and data from analogous halogenated alkenes, we can anticipate the following primary hazards for trichlorotrifluorobutene:

Table 1: Predicted Toxicological Profile of Trichlorotrifluorobutene Based on Structural Analogs

| Toxicological Endpoint | Predicted Hazard | Rationale based on Analogous Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | Moderate to High | Halogenated hydrocarbons can cause central nervous system depression, and inhalation is a primary route of exposure for volatile compounds.[1][2][3] |

| Skin Corrosion/Irritation | Irritant | Halogenated organic compounds are known to cause skin irritation upon direct contact. |

| Serious Eye Damage/Irritation | Irritant | Similar to skin irritation, direct contact with halogenated compounds is likely to cause eye irritation. |

| Germ Cell Mutagenicity | Possible Mutagen | Some chlorinated butenes and their metabolites have shown mutagenic potential in bacterial reverse mutation assays.[4][5] |

| Carcinogenicity | Suspected Carcinogen | Metabolism can lead to reactive intermediates that may have carcinogenic properties.[6] |

| Reproductive Toxicity | Potential for Toxicity | Some halogenated compounds have been shown to have adverse effects on reproductive organs.[7] |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | Liver and Kidneys | The liver is a primary site of metabolism, and the kidneys are often a target for the toxic metabolites of halogenated alkenes.[3][6] |

Mechanistic Insights: The "Why" Behind the Predicted Toxicity

Understanding the likely metabolic fate of trichlorotrifluorobutene is key to anticipating its toxic effects. The presence of both chlorine and fluorine atoms, along with a double bond, suggests two primary bioactivation pathways.

Pathway 1: Cytochrome P450-Mediated Oxidation

The double bond in trichlorotrifluorobutene is susceptible to oxidation by cytochrome P450 enzymes, primarily CYP2E1, in the liver.[8][9] This can lead to the formation of reactive epoxide intermediates. These epoxides are electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

Caption: Glutathione-dependent bioactivation leading to nephrotoxicity.

A Comprehensive Experimental Strategy for Toxicological Assessment

Given the predicted hazards, a systematic and tiered approach to experimental testing is essential. The following protocols, based on OECD guidelines, provide a framework for a thorough toxicological evaluation.

Tier 1: Acute Toxicity and Local Effects

This initial tier focuses on the immediate hazards of single-dose exposure and direct contact.

4.1.1. Acute Oral, Dermal, and Inhalation Toxicity

-

Rationale: To determine the short-term toxicity from single exposures via the most likely routes for researchers.

-

Protocols:

-

OECD 420: Acute Oral Toxicity - Fixed Dose Procedure: This method uses a stepwise procedure with a small number of animals to assign a GHS classification. [10][11][12][13][14] * OECD 402: Acute Dermal Toxicity: This test assesses the toxicity following a 24-hour dermal application. [15][16][17] * OECD 403: Acute Inhalation Toxicity: This is a critical test for volatile compounds, determining the LC50 (lethal concentration for 50% of test subjects). [3][18][19] 4.1.2. Skin and Eye Irritation/Corrosion

-

-

Rationale: To assess the potential for local tissue damage upon contact. In vitro methods are prioritized to reduce animal testing.

-

Protocols:

-

OECD 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test Method: This test uses a 3D human skin model to identify corrosive substances. [20][21][22][23][24] * OECD 439: In Vitro Skin Irritation - Reconstructed Human Epidermis (RHE) Test Method: Similar to OECD 431, this method assesses skin irritation potential. [25][26][27] * OECD 492: Reconstructed human Cornea-like Epithelium (RhCE) test method: This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

-

Tier 2: Genotoxicity

This tier investigates the potential for the compound to cause genetic mutations.

-

Rationale: To determine if trichlorotrifluorobutene or its metabolites can damage DNA, which is a key indicator of carcinogenic potential.

-

Protocols:

Tier 3: Reproductive and Developmental Toxicity

If the results from the previous tiers or the intended use of the compound warrant further investigation, this tier assesses the potential for reproductive and developmental effects.

-

Rationale: To evaluate the potential for adverse effects on fertility, pregnancy, and fetal development.

-

Protocols:

-

OECD 421: Reproduction/Developmental Toxicity Screening Test: This is a screening study to provide initial information on potential reproductive and developmental effects. [2][30][31][32] * OECD 414: Prenatal Developmental Toxicity Study: A more detailed study to assess adverse effects on the pregnant female and the developing embryo and fetus. [1][33][34][35][36]

-

Caption: Tiered approach to toxicological testing for trichlorotrifluorobutene.

Safety Data Sheet (SDS) and GHS Classification

Based on the predictive toxicology and the known hazards of analogous compounds, a provisional Safety Data Sheet should be developed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for this.

Table 2: Provisional GHS Classification for Trichlorotrifluorobutene

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity (Inhalation) | Category 3 or 4 | Danger or Warning | H331: Toxic if inhaled or H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity | Category 2 | Warning | H371: May cause damage to organs (Liver, Kidneys) |

Conclusion and Recommendations for Safe Handling

In the absence of concrete toxicological data, a conservative and proactive approach to the handling of trichlorotrifluorobutene is paramount. This guide provides a scientifically grounded framework for understanding its potential hazards and a clear roadmap for its experimental evaluation.

Key Recommendations:

-

Assume Hazard: Until proven otherwise through rigorous testing, treat trichlorotrifluorobutene as a hazardous substance with the potential for acute toxicity, skin/eye irritation, and long-term health effects.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Conduct a Phased Toxicological Assessment: For any new isomer or significant use of trichlorotrifluorobutene, initiate a tiered toxicological assessment as outlined in this guide.

-

Document and Share Findings: It is imperative that researchers who generate toxicological data on trichlorotrifluorobutene isomers publish or otherwise make their findings accessible to the scientific community to fill the existing knowledge gap.

By following the principles and methodologies outlined in this guide, researchers can work with trichlorotrifluorobutene in a manner that prioritizes safety and contributes to a more complete understanding of its toxicological properties.

References

-

Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

OECD 414: Prenatal development toxicity study. (n.d.). Inotiv. Retrieved February 22, 2026, from [Link]

-

OECD 421: Reproduction/developmental toxicity screening test. (n.d.). Inotiv. Retrieved February 22, 2026, from [Link]

-

OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. (2015, July 28). National Toxicology Program. Retrieved February 22, 2026, from [Link]

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013, July 26). OECD. Retrieved February 22, 2026, from [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River. Retrieved February 22, 2026, from [Link]

-

OECD 403 Acute Inhalation Toxicity. (n.d.). EUROLAB. Retrieved February 22, 2026, from [Link]

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (n.d.). RE-Place. Retrieved February 22, 2026, from [Link]

-

Skin Corrosion Test (OECD 431). (n.d.). IIVS.org. Retrieved February 22, 2026, from [Link]

-

OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. (2024, May 12). Nucro-Technics. Retrieved February 22, 2026, from [Link]

-

In Vitro Micronucleus Test (OECD 487, ICH S2R1). (n.d.). Vipragen Biosciences. Retrieved February 22, 2026, from [Link]

-

Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). (n.d.). IVAMI. Retrieved February 22, 2026, from [Link]

-

Bioactivation of Halogenated Hydrocarbons by Cytochrome P4502E1. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

-

Acute Inhalation Toxicity OECD 403. (n.d.). Altogen Labs. Retrieved February 22, 2026, from [Link]

-

Bioactivation of nephrotoxins and renal carcinogens by glutathione S-conjugate formation. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

-

OECD 402: Acute Dermal Toxicity. (2021, May 26). Analytice. Retrieved February 22, 2026, from [Link]

-

In Vitro Mammalian Cell Micronucleus Test OECD 487. (2025, July 30). Creative Bioarray. Retrieved February 22, 2026, from [Link]

-

Test Guideline 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis Test Method. (2013, July 26). National Toxicology Program. Retrieved February 22, 2026, from [Link]

-

OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. (1995, July 27). OECD. Retrieved February 22, 2026, from [Link]

-

Skin Irritation Test (SIT, OECD 439). (n.d.). IIVS.org. Retrieved February 22, 2026, from [Link]

-

Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD. Retrieved February 22, 2026, from [Link]

-

OECD 439: In Vitro Skin Irritation (RHE Test Method). (2024, May 18). Nucro-Technics. Retrieved February 22, 2026, from [Link]

-

OECD 403/OCSPP 870.1300: Acute inhalation toxicity. (n.d.). Inotiv. Retrieved February 22, 2026, from [Link]

-

Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

-

Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene. (2013, May 2). PMC. Retrieved February 22, 2026, from [Link]

-

Skin irritation: OECD TG 439. (n.d.). SenzaGen. Retrieved February 22, 2026, from [Link]

-

Bioactivation of halogenated hydrocarbons by cytochrome P4502E1. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

-

OECD 431: In Vitro Skin Corrosion Test. (n.d.). Pa Biotechnology. Retrieved February 22, 2026, from [Link]

-

Test No. 421: Reproduction/Developmental Toxicity Screening Test. (n.d.). OECD. Retrieved February 22, 2026, from [Link]

-

Test No. 431: In vitro skin corrosion: reconstructed human epidermis (RHE) test method. (n.d.). OECD. Retrieved February 22, 2026, from [Link]

-

Biosynthesis of toxic glutathione conjugates from halogenated alkenes. (2003, September 15). PubMed. Retrieved February 22, 2026, from [Link]

-

Test No. 402: Acute Dermal Toxicity. (n.d.). OECD. Retrieved February 22, 2026, from [Link]

-

Lack of selective developmental toxicity of three butanol isomers administered by inhalation to rats. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

-

Test No. 414: Prenatal Developmental Toxicity Study. (2018, June 27). OECD. Retrieved February 22, 2026, from [Link]

-

Test No. 403: Acute Inhalation Toxicity. (2024, June 25). OECD. Retrieved February 22, 2026, from [Link]

-

Guidance on dose-level selection for the conduct of reproductive toxicity studies (OECD TGs 414, 421/422 and 443). (n.d.). Flashpoint. Retrieved February 22, 2026, from [Link]

-

Studies on the mechanism of nephrotoxicity and nephrocarcinogenicity of halogenated alkenes. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

-

Acute Inhalation Toxicity OECD 403. (n.d.). Altogen Labs. Retrieved February 22, 2026, from [Link]

-

OECD Test Guideline 414. (2001, January 22). OECD. Retrieved February 22, 2026, from [Link]

-

Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. (2021, April 14). Frontiers. Retrieved February 22, 2026, from [Link]

-

GLUTATHIONE-DEPENDENT BIOACTIVATION OF HALOALKENES. (1998, April 1). Annual Reviews. Retrieved February 22, 2026, from [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method. (n.d.). RE-Place. Retrieved February 22, 2026, from [Link]

-

Mechanism of nephrotoxic action due to organohalogenated compounds. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

-

Guidance to support the use of evident toxicity in acute oral toxicity studies (OECD TG 420). (n.d.). NC3Rs. Retrieved February 22, 2026, from [Link]

-

Acute Dermal Toxicity Oecd 402. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

-

Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. (n.d.). IVAMI. Retrieved February 22, 2026, from [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). International Journal of Research in Ayurveda and Pharmacy. Retrieved February 22, 2026, from [Link]

-

OECD Guideline 414 Update. (2018, November 24). PRECLINICAL SCIENCE. Retrieved February 22, 2026, from [Link]

-

Test No. 414: Prenatal Developmental Toxicity Study. (n.d.). OECD. Retrieved February 22, 2026, from [Link]

Sources

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. eurolab.net [eurolab.net]

- 4. OECD 487 Micronucleus Test: When to Use It [gentronix.co.uk]

- 5. The reductive metabolism of halogenated alkanes by liver microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scantox.com [scantox.com]

- 8. tandfonline.com [tandfonline.com]